Welcome to the BenchChem Online Store!
molecular formula C10H20N2 B8628373 3-Isopropyl-3,7-diazabicyclo[3.3.1]nonane

3-Isopropyl-3,7-diazabicyclo[3.3.1]nonane

Cat. No. B8628373
M. Wt: 168.28 g/mol
InChI Key: MGLHZAPOUJJKCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05084572

Procedure details

A 200-mL, three-necked, round-bottomed flask was equipped with a magnetic stirrer, a heating mantle, a condenser with a N2 inlet, and two glass stoppers. To a stirred mixture of amine (30) (5.53 g, 21.4 mmol) and 10% Pd/C (0.64 g, 30 mg/mmol of amine) in CH3OH (80 mL) was added anhydrous HCO2NH4 (3.37 g, 53.5 mmol) in one portion. Stirring the mixture at reflux under N2 for 30 min, cooling the new mixture to RT, and filtering through a celite pad was followed by concentration of the resulting solution to give a viscous oil. The oil was then dissolved in H2O (80 mL) and the pH was adjusted to ~12 by the addition of 10% NaOH. Combined extracts (CH2Cl2, 4×40 mL) of the aqueous solution were dried, filtered, and concentrated (rotary evaporator then vacuum pump, 10 min, RT/0.2 mm Hg) to give amine (31) as a light oil (3.35 g, 93.0%) which was used without further purification. IR (film) cm-1 3315 (N--H), 2965, 2900, 2850, 2790, 2760, 2725 (C--H); 1H NMR (DCCl3) δ1.01 (d, 6 H, CH3, J=6.7 Hz), 1.60-1.67 [m, 3 H, H(1,5) and H(9)], 1.79-1.84 [m, 1 H, H(9)], 2.53-2.59 [m, 3 H, ring protons and CH(CH3)2 ], 2.90-3.06 [m, 6 H, ring protons], 3.56 (bs, 1 H, N--H); 13C NMR (DCCl3) ppm 18.12 (CH3), 30.04 [C(1,5)], 33.62 [C(9)], 52.86 [C(6,8)], 54.59 [CH(CH3)2 ], 54.65 [C(2,4)].
Name
amine
Quantity
5.53 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0.64 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
Yield
93%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:15][CH:14]2[CH2:16][CH:10]([CH2:11][N:12]([CH:17]([CH3:19])[CH3:18])[CH2:13]2)[CH2:9]1)C1C=CC=CC=1.[OH-].[Na+]>CO.O.[Pd]>[CH:17]([N:12]1[CH2:13][CH:14]2[CH2:16][CH:10]([CH2:9][NH:8][CH2:15]2)[CH2:11]1)([CH3:19])[CH3:18] |f:1.2|

Inputs

Step One
Name
amine
Quantity
5.53 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2CN(CC(C1)C2)C(C)C
Name
Quantity
80 mL
Type
solvent
Smiles
CO
Name
Quantity
0.64 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirring the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 200-mL, three-necked, round-bottomed flask was equipped with a magnetic stirrer
ADDITION
Type
ADDITION
Details
was added anhydrous HCO2NH4 (3.37 g, 53.5 mmol) in one portion
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under N2 for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtering through a celite pad
CUSTOM
Type
CUSTOM
Details
to give a viscous oil
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined extracts (CH2Cl2, 4×40 mL) of the aqueous solution were dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated (
CUSTOM
Type
CUSTOM
Details
rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1CC2CNCC(C1)C2
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.35 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.